3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride
Overview
Description
“3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Synthesis Analysis
The synthesis of 1,2,3-triazoles is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is considered the most powerful click reaction . This method allows the incorporation of different functional groups and modulation of biological properties in one molecule through the use of a mild and efficient synthetic method .
Molecular Structure Analysis
The molecular structure of “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is characterized by the presence of a 1,2,3-triazole ring . This ring is generated by the CuAAC reaction and has a high similarity with the imidazole/1,2,4-triazole fragment present in azole antifungal compounds .
Chemical Reactions Analysis
The chemical reactions involving “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” are typically characterized by the CuAAC click reaction . This reaction involves the interaction of 1,3-diazido-2-propanol and various alkynes .
Scientific Research Applications
-
Pharmaceuticals
- 1,2,3-triazoles have a wide range of applications in pharmaceuticals . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- For example, many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
-
Organic Synthesis
-
Polymer Chemistry
-
Supramolecular Chemistry
-
Bioconjugation
-
Materials Science
-
Chemical Biology
-
Fluorescent Imaging
-
Industrial Applications
-
Antiviral Agents
-
Therapeutic Applications
- Both the triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
-
Dyes and Photographic Materials
-
Photostabilizers
-
Agrochemicals
-
Corrosion Inhibitors
-
Antiviral Activity
-
Drug Discovery
Future Directions
The future directions for “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in medicine and other fields . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
3-(triazol-2-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDLOJOIKIPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride | |
CAS RN |
4332-69-8 | |
Record name | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.